molecular formula C12H18ClNO3 B1401238 Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride CAS No. 100840-70-8

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride

Cat. No.: B1401238
CAS No.: 100840-70-8
M. Wt: 259.73 g/mol
InChI Key: AABMVSZKPFXAHL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and an aminopropoxy side chain, all combined with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-hydroxybenzoate and 3-aminopropanol.

    Etherification: The hydroxyl group of ethyl 4-hydroxybenzoate is reacted with 3-aminopropanol in the presence of a suitable base, such as potassium carbonate, to form ethyl 4-(3-aminopropoxy)benzoate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of Ethyl 4-(3-aminopropoxy)benzoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 4-(3-aminopropoxy)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminopropoxy group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the aminopropoxy side chain, resulting in different reactivity and applications.

    4-(3-Aminopropoxy)benzoic acid: The absence of the ethyl ester group affects its solubility and reactivity.

    Ethyl 4-(2-aminopropoxy)benzoate: The position of the amino group on the propoxy chain alters its chemical properties and biological activity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABMVSZKPFXAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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